Cas no 2248184-13-4 ((2R)-3-cyclopropyl-2-methylpropan-1-ol)
(2R)-3-cyclopropyl-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-3-cyclopropyl-2-methylpropan-1-ol
- EN300-6506744
- SCHEMBL14928915
- 2248184-13-4
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- Inchi: 1S/C7H14O/c1-6(5-8)4-7-2-3-7/h6-8H,2-5H2,1H3/t6-/m1/s1
- InChI Key: OBLPBQPCPDIYSA-ZCFIWIBFSA-N
- SMILES: OC[C@H](C)CC1CC1
Computed Properties
- Exact Mass: 114.104465066g/mol
- Monoisotopic Mass: 114.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 66.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2Ų
(2R)-3-cyclopropyl-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506744-0.05g |
(2R)-3-cyclopropyl-2-methylpropan-1-ol |
2248184-13-4 | 0.05g |
$1657.0 | 2023-05-31 | ||
| Enamine | EN300-6506744-0.1g |
(2R)-3-cyclopropyl-2-methylpropan-1-ol |
2248184-13-4 | 0.1g |
$1735.0 | 2023-05-31 | ||
| Enamine | EN300-6506744-0.25g |
(2R)-3-cyclopropyl-2-methylpropan-1-ol |
2248184-13-4 | 0.25g |
$1814.0 | 2023-05-31 | ||
| Enamine | EN300-6506744-0.5g |
(2R)-3-cyclopropyl-2-methylpropan-1-ol |
2248184-13-4 | 0.5g |
$1893.0 | 2023-05-31 | ||
| Enamine | EN300-6506744-1.0g |
(2R)-3-cyclopropyl-2-methylpropan-1-ol |
2248184-13-4 | 1g |
$1971.0 | 2023-05-31 | ||
| Enamine | EN300-6506744-2.5g |
(2R)-3-cyclopropyl-2-methylpropan-1-ol |
2248184-13-4 | 2.5g |
$3865.0 | 2023-05-31 | ||
| Enamine | EN300-6506744-5.0g |
(2R)-3-cyclopropyl-2-methylpropan-1-ol |
2248184-13-4 | 5g |
$5719.0 | 2023-05-31 | ||
| Enamine | EN300-6506744-10.0g |
(2R)-3-cyclopropyl-2-methylpropan-1-ol |
2248184-13-4 | 10g |
$8480.0 | 2023-05-31 |
(2R)-3-cyclopropyl-2-methylpropan-1-ol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on (2R)-3-cyclopropyl-2-methylpropan-1-ol
The Comprehensive Overview of (2R)-3-Cyclopropyl-2-Methylpropan-1-ol
(2R)-3-Cyclopropyl-2-Methylpropan-1-ol, also known by its CAS number NO2248184-13-4, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, with its unique structural features, plays a pivotal role in various chemical applications. The molecule's chiral center at the second carbon atom contributes to its stereochemical properties, making it a valuable asset in asymmetric synthesis and drug discovery.
The synthesis of (2R)-3-Cyclopropyl-2-Methylpropan-1-ol involves a series of carefully designed reactions that highlight the importance of stereocontrol in organic chemistry. Recent advancements in catalytic asymmetric hydrogenation have enabled the efficient production of this compound with high enantiomeric excess, which is crucial for its application in pharmaceuticals. Researchers have also explored alternative synthetic pathways, such as organocatalysis and biocatalysis, to enhance the sustainability and cost-effectiveness of its production.
In terms of physical and chemical properties, (2R)-3-Cyclopropyl-2-Methylpropan-1-ol exhibits a melting point of approximately -50°C and a boiling point around 95°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various extraction and purification processes. The compound's reactivity is influenced by the cyclopropyl group, which introduces strain into the molecule, thereby enhancing its participation in ring-opening reactions.
Recent studies have demonstrated the potential of (2R)-3-Cyclopropyl-2-Methylpropan-1-ol as a building block in the construction of complex natural product analogs. Its ability to undergo nucleophilic substitution and elimination reactions has been exploited in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop inhibitors for enzymes involved in cancer progression, showcasing its significance in drug discovery.
The application of (2R)-3-Cyclopropyl-2-Methylpropan-1-ol extends beyond pharmaceuticals into materials science. Its use as a precursor in polymer synthesis has been explored, particularly in the development of biodegradable polymers for sustainable packaging solutions. The compound's compatibility with various polymerization techniques underscores its versatility across different industries.
In conclusion, (2R)-3-Cyclopropyl-2-Methylpropan-1-ol stands out as a multifaceted compound with immense potential in diverse fields. Its unique structure, coupled with advancements in synthetic methodologies, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new applications and optimize its production processes, this compound is poised to make even greater contributions to scientific innovation.
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